Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The Inchi Code for a similar compound, “methyl 2-oxo-2,3-dihydro [1,3]oxazolo [4,5-b]pyridine-6-carboxylate”, is 1S/C8H6N2O4/c1-13-7 (11)4-2-5-6 (9-3-4)10-8 (12)14-5/h2-3H,1H3, (H,9,10,12) . This code provides information about the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate is involved in various synthesis processes. For instance, it has been used in the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, which shows the capability of transforming into corresponding thioureas upon reaction with amines (Davidkov & Simov, 1981).
- The compound has been instrumental in high-pressure carbonation processes of substituted 3-pyridinols, leading to the creation of pyridine carboxylic acids (Mutterer & Weis, 1976).
- It also plays a role in the synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, showcasing its versatility in creating diverse heterocyclic compounds (Kumar & Mashelkar, 2008).
Photophysical Properties and Applications
- The compound has been used in the development of oxazolo-[5,4-b]pyridin-2(1H)-ones, leading to the discovery of effective phosphors with high quantum yields. This finding is significant in the study of UV and luminescence spectroscopy (Shatsauskas et al., 2019).
Catalysis and Reaction Studies
- Research has shown its use in palladium-catalyzed C-2 arylation processes, demonstrating its compatibility with various aryl halides and its ability to proceed efficiently even at low temperatures (Zhuravlev, 2006).
Heterocyclic Compound Synthesis
- It is crucial in the synthesis of heterocyclic compounds like oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines, contributing to the field of medicinal chemistry and the creation of nonacidic anti-inflammatory agents (Clark et al., 1978).
Mechanism of Action
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “methyl 2-oxo-2H,3H- [1,3]oxazolo [4,5-b]pyridine-6-carboxylate”, the safety information includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .
Properties
IUPAC Name |
methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)4-2-3-9-6-5(4)14-8(12)10-6/h2-3H,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAATZVJDPTZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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